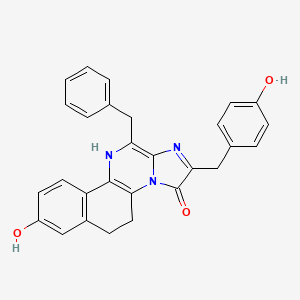

Coelenterazine e

描述

Overview of Coelenterazine-Dependent Bioluminescent Systems

Coelenterazine (B1669285) serves as the light-emitting substrate in a variety of bioluminescent systems found in organisms ranging from cnidarians and copepods to shrimp and fish. zellbio.eunih.gov These systems can be broadly categorized into two main types: those involving luciferases that catalyze the oxidation of coelenterazine following classical enzyme-substrate kinetics, and those involving calcium-regulated photoproteins. nih.govwikipedia.orguni-freiburg.de

In luciferase-catalyzed reactions, coelenterazine undergoes oxidation by molecular oxygen in the presence of a specific coelenterazine-dependent luciferase, such as Renilla reniformis luciferase (Rluc), Gaussia luciferase (Gluc), or Oplophorus gracilirostris luciferase (Oluc). zellbio.euresearchgate.net This oxidative decarboxylation reaction results in the formation of an excited state coelenteramide (B1206865) (the oxyluciferin) and the release of carbon dioxide, with the subsequent decay of the excited coelenteramide to its ground state emitting blue light, typically with an emission maximum between 460 and 490 nm. researchgate.netbiotium.com

Photoproteins, such as aequorin and obelin, represent a distinct type of coelenterazine-dependent system. zellbio.eu These proteins form a stable complex with coelenterazine and molecular oxygen, existing as a charged hydroperoxy form of coelenterazine (e.g., 2-hydroperoxycoelenterazine) bound to the apoprotein. Light emission from photoproteins is triggered by the binding of calcium ions, which induces a conformational change in the protein, leading to the breakdown of the coelenterazine hydroperoxide and the emission of blue light. wikipedia.org The presence of auxiliary proteins, such as Green Fluorescent Protein (GFP), can lead to a shift in the emitted light's wavelength to green (around 510 nm) through bioluminescence resonance energy transfer (BRET). nih.gov

Scope and Significance of Coelenterazine Research in Modern Biology

Research involving coelenterazine has expanded significantly beyond the study of natural bioluminescence and holds considerable importance in modern biology. The unique light-emitting properties of coelenterazine and its derivatives, coupled with the specificity and efficiency of coelenterazine-dependent luciferases and photoproteins, have made these systems powerful tools for a wide range of applications. nih.govwikipedia.orguni-freiburg.de

Coelenterazine-dependent systems are widely used as highly sensitive reporters in various biological assays. nih.govwikipedia.orguni-freiburg.de These include reporter gene assays to monitor gene expression, assays for detecting protein-protein interactions through techniques like BRET, and methods for tracking cellular signaling pathways. researchgate.net The use of aequorin, a calcium-sensitive photoprotein, allows for the precise measurement of intracellular calcium concentrations, a crucial indicator in numerous cellular processes.

Furthermore, coelenterazine and its analogs are integral to bioluminescence imaging (BLI), enabling non-invasive visualization of biological events in living cells and organisms. The development of synthetic coelenterazine analogs with altered properties, such as different emission wavelengths, increased stability, or enhanced cell permeability, has broadened the utility of these systems in research. nih.govbiotium.com Efforts to engineer artificial luciferases and optimize existing ones continue to improve the sensitivity and versatility of coelenterazine-based tools for diverse biological investigations. wikipedia.orguni-freiburg.de The application of coelenterazine-based probes extends to areas such as biosensing and the study of reactive oxygen species.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

16-benzyl-13-[(4-hydroxyphenyl)methyl]-11,14,17-triazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-5,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O3/c32-20-9-6-18(7-10-20)15-24-28(34)31-25-13-8-19-16-21(33)11-12-22(19)26(25)29-23(27(31)30-24)14-17-4-2-1-3-5-17/h1-7,9-12,16,32-34H,8,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCAVVZKPQNLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=C1C=C(C=C3)O)N=C(C4=NC(=C(N24)O)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564439 | |

| Record name | 12-Benzyl-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-5,11-dihydrobenzo[f]imidazo[1,2-a]quinoxalin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114496-02-5 | |

| Record name | 12-Benzyl-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-5,11-dihydrobenzo[f]imidazo[1,2-a]quinoxalin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Coelenterazine Mediated Bioluminescence

Fundamental Principles of Coelenterazine (B1669285) Bioluminescence

The bioluminescence reaction of coelenterazine is initiated by a chemical process that results in the molecule reaching an electronically excited state, followed by the release of energy in the form of a photon. scispace.comillinois.edu

Oxidative Decarboxylation Reactions

The luminescence reaction of coelenterazine begins with the binding of molecular oxygen at the C-2 position of its imidazopyrazinone core. scispace.com This leads to the rapid production of a peroxide intermediate. scispace.com Subsequently, this peroxide forms a four-membered ring structure known as a dioxetanone. scispace.comwikipedia.orgwikipedia.org The breakdown of this high-energy dioxetanone intermediate results in the production of coelenteramide (B1206865) and a molecule of carbon dioxide (CO2). scispace.comillinois.eduwikipedia.orgresearchgate.netstackexchange.com This decomposition is an oxidative decarboxylation reaction, where the coelenterazine molecule is oxidized and loses a carboxyl group (as CO2). wikipedia.orgresearchgate.netstackexchange.com

Role of Molecular Oxygen and Intermediate Species in Light Emission

Molecular oxygen is crucial for the initiation of the coelenterazine bioluminescence reaction, participating in the formation of the peroxide intermediate. scispace.comstackexchange.comwikipedia.org The key high-energy intermediate is the dioxetanone ring. scispace.comwikipedia.orgwikipedia.org The collapse of the dioxetanone intermediate releases energy, which excites the coelenteramide product to a high-energy electronic state. scispace.comillinois.eduwikipedia.org Light emission occurs when this excited coelenteramide returns to its ground state, releasing a photon. scispace.comillinois.eduresearchgate.net

The typical light emitter in coelenterazine bioluminescence is the phenolate (B1203915) anion of coelenteramide. scispace.comnih.gov However, the amide anion of coelenteramide in its excited state is also produced upon the breakdown of the dioxetanone. scispace.comillinois.edu In some cases, such as with semisynthetic aequorins prepared with e-coelenterazine, the neutral species of the excited coelenteramide can also be involved, leading to different emission peaks. scispace.com The emission maximum of coelenterazine bioluminescence can vary depending on the specific luciferase involved, typically ranging between 462 nm and 485 nm for luciferase systems and around 465 nm for calcium-binding photoproteins like aequorin. scispace.com Semisynthetic aequorins with e-coelenterazine have shown two emission peaks, around 400-405 nm (unionized form) and 440-472 nm (amide anion). scispace.com

Enzymatic Catalysis in Coelenterazine-Dependent Systems

Enzymes play a critical role in coelenterazine bioluminescence, facilitating the oxidation reaction and regulating light emission. wikipedia.orgfishersci.caresearchgate.netstackexchange.com Two main types of protein systems utilize coelenterazine: luciferases and calcium-regulated photoproteins. wikipedia.orgnih.gov

Luciferase-Catalyzed Oxidation of Coelenterazine

Luciferases are enzymes that catalyze the oxidation of coelenterazine. wikipedia.orgfishersci.caresearchgate.netstackexchange.com Examples include luciferases from Renilla, Gaussia, Oplophorus, Periphylla, Metridia, and Conchoecia. wikipedia.orgscispace.com Renilla reniformis luciferase (RLuc) is among the most extensively studied coelenterazine luciferases. wikipedia.org These luciferases bind coelenterazine and, in the presence of molecular oxygen, catalyze its oxidative decarboxylation to coelenteramide, CO2, and blue light. wikipedia.orgfishersci.caresearchgate.netstackexchange.comnih.gov Unlike photoproteins, luciferase systems typically require free molecular oxygen for the reaction to occur. wikipedia.org The binding of coelenterazine to the luciferase active site positions it correctly for the reaction with oxygen and subsequent light emission. researchgate.netresearchgate.net Studies involving crystallographic and computational methods have provided insights into the catalytic mechanism of Renilla-type luciferases, showing that bound coelenterazine adopts a specific conformation that facilitates the attack by O2. researchgate.netmuni.cz

Calcium-Regulated Photoprotein Mechanisms with Coelenterazine

Calcium-regulated photoproteins, such as aequorin and obelin, represent another class of enzymes that utilize coelenterazine. wikipedia.orgresearchgate.netstackexchange.comwikipedia.orgnih.govresearchgate.net These proteins form a stable complex with coelenterazine and molecular oxygen (specifically, as a hydroperoxide intermediate, coelenterazine-2-hydroperoxide) in the absence of calcium ions. stackexchange.comwikipedia.orgwiley-vch.deplos.org Light emission is triggered by the binding of calcium ions to the photoprotein. researchgate.netstackexchange.comwikipedia.orgnih.govresearchgate.net

Aequorin, isolated from the jellyfish Aequorea victoria, is a well-characterized example. wikipedia.orgjst.go.jp It is a holoprotein composed of the apoprotein (apoaequorin) and the coelenterazine prosthetic group, pre-loaded with oxygen. wikipedia.org Aequorin contains EF-hand motifs that serve as calcium-binding sites. stackexchange.comwikipedia.orgnih.gov Upon binding calcium ions (typically two or three Ca2+ ions), the photoprotein undergoes a conformational change. researchgate.netstackexchange.comwikipedia.orgwiley-vch.de This conformational change triggers the cyclization of the bound coelenterazine-2-hydroperoxide into the dioxetanone intermediate, which then decomposes to emit blue light (around 465 nm), releasing coelenteramide and CO2. researchgate.netstackexchange.comwikipedia.orgwiley-vch.de The oxygen is already bound within the photoprotein complex, meaning free molecular oxygen is not required at the moment of calcium-triggered luminescence, although it is needed for the regeneration of the active photoprotein complex. stackexchange.comwikipedia.orgwiley-vch.demdpi.com The spent photoprotein (apoprotein bound to coelenteramide) can be regenerated into its active form by incubation with coelenterazine and molecular oxygen in the presence of a reducing agent and absence of calcium. wikipedia.orgwiley-vch.deplos.org

Specific studies using semisynthetic aequorins prepared with e-coelenterazine have shown differences in emission spectra compared to native aequorin, including the presence of two emission peaks attributed to different forms of the excited coelenteramide product. scispace.com

Theoretical and Computational Approaches to Coelenterazine Luminescence

Theoretical and computational methods have been employed to investigate the mechanism of coelenterazine luminescence at a molecular level. muni.cznih.govacs.orgacs.orgnih.govnih.gov These studies use techniques such as density functional theory (DFT) and multiconfigurational perturbation theories to model the reaction pathways, intermediate structures (including dioxetanone), and the electronic states involved in light emission. muni.czacs.orgacs.orgnih.govnih.gov

Computational studies have explored the thermolysis reaction and chemiexcitation profiles of coelenterazine dioxetanones, providing insights into how energy is released and transferred to the light-emitting species. acs.org Theoretical investigations have also examined the structural and spectroscopic properties of coelenteramide, the light-emitting product, considering factors such as conformation, solvent effects, and protonation state, to understand how these influence the emission wavelength. acs.orgnih.gov For instance, theoretical work has indicated that the polarity of the active site in apoaequorin might be similar to that of benzene, based on the fluorescence spectrum of coelenteramide anion in that solvent. acs.org

Computational approaches have also been used in conjunction with experimental data to study the catalytic mechanisms of luciferases and photoproteins. researchgate.netmuni.cznih.gov For example, combined quantum mechanics and molecular mechanics calculations, along with molecular dynamics simulations, have been used to investigate the effect of coelenterazine analogs on the luminescence activity of photoproteins like aequorin and obelin, providing explanations for observed differences in light emission. nih.gov These theoretical studies contribute to a deeper understanding of the complex chemical and enzymatic processes underlying coelenterazine-mediated bioluminescence. researchgate.netmuni.czacs.org

Biosynthesis and Ecological Dynamics of Coelenterazine

De Novo Biosynthesis of Coelenterazine (B1669285) in Marine Organisms

While coelenterazine is widely distributed in marine ecosystems, the ability to synthesize it de novo is limited to a smaller subset of organisms. nih.govresearchgate.netresearchgate.net The precise biosynthetic pathway has been a subject of extensive research, with significant progress made in identifying precursor molecules and candidate genes. plos.orgnih.gov

Precursor Amino Acids: L-Phenylalanine and L-Tyrosine

Experimental evidence, primarily from feeding studies using stable isotopes, has demonstrated that coelenterazine is synthesized from specific amino acid precursors. In the deep-sea luminous copepod Metridia pacifica, it has been shown that coelenterazine is biosynthesized from one molecule of L-phenylalanine and two molecules of L-tyrosine. nih.govnih.govosti.govmsu.ru This finding represents the first demonstration of coelenterazine biosynthesis from free L-amino acids in a marine organism. nih.govosti.gov The involvement of these three amino acids supports the hypothesis that coelenterazine biosynthesis may involve the cyclization and modification of a tripeptide. plos.orgnih.gov

Identification of Putative Biosynthetic Pathways and Candidate Genes, including Isopenicillin-N-Synthase Homologs

The exact enzymatic steps involved in coelenterazine biosynthesis remain largely unknown, but transcriptome analyses have provided insights into potential pathways and candidate genes. Research has focused on identifying genes containing a phenylalanine-tyrosine-tyrosine (FYY) motif, which aligns with the identified amino acid precursors. plos.orgresearchgate.netfrontiersin.orgnih.gov

Comparative transcriptomic analysis of luminous and non-luminous ctenophores has revealed a set of candidate genes encoding highly conserved non-heme iron oxidases that are similar to isopenicillin-N-synthase (IPNS). plos.orgnih.govresearchgate.netfrontiersin.orgnih.gov These IPNS homologs were found in luminous ctenophore species but were conspicuously absent in their non-luminous relatives, suggesting their involvement in coelenterazine biosynthesis. plos.orgnih.govresearchgate.netfrontiersin.orgnih.gov IPNS enzymes are known for their role in forming heterocyclic rings in penicillin biosynthesis, making their homologs strong candidates for catalyzing similar cyclization steps in the formation of the imidazopyrazinone core of coelenterazine. plos.orgnih.gov While the involvement of these IPNS homologs and other enzymes in the coelenterazine biosynthetic pathway requires further experimental validation, these findings represent a significant step towards elucidating this complex process. plos.orgfrontiersin.org

Organisms Exhibiting Endogenous Coelenterazine Production, such as Ctenophores, Decapod Shrimp, and Copepods

Despite its widespread use, only a limited number of marine organisms are known to synthesize coelenterazine endogenously. Evidence suggests that de novo biosynthesis occurs in certain lineages, including ctenophores, decapod shrimp, and copepods. nih.govresearchgate.netresearchgate.netresearchgate.net

Studies on decapod shrimp, such as Systellaspis debilis, have shown evidence of coelenterazine biosynthesis, particularly in eggs, indicating de novo synthesis independent of dietary intake. nih.govresearchgate.netcardiff.ac.uk Similarly, the deep-sea copepod Metridia pacifica has been experimentally confirmed to synthesize coelenterazine from its amino acid precursors. nih.govnih.govosti.govmsu.rucardiff.ac.uk More recently, research has provided compelling evidence for de novo coelenterazine synthesis in luminous ctenophores, such as Mnemiopsis leidyi and Bolinopsis infundibulum. nih.govresearchgate.net This was demonstrated by maintaining cultured ctenophores on a coelenterazine-free diet across multiple generations and still observing bioluminescence and detecting coelenterazine. nih.govresearchgate.net These organisms are considered primary producers of coelenterazine in marine ecosystems. researchgate.netresearchgate.net

Here is a table summarizing some organisms known for de novo coelenterazine synthesis:

| Organism Type | Examples | Evidence Type |

| Copepod | Metridia pacifica | Stable isotope feeding studies nih.govnih.govosti.govmsu.rucardiff.ac.uk |

| Decapod Shrimp | Systellaspis debilis | Detection in eggs across development nih.govresearchgate.netcardiff.ac.uk |

| Ctenophores | Mnemiopsis leidyi, Bolinopsis infundibulum | Culturing on coelenterazine-free diet nih.govresearchgate.net |

Trophic Transfer and Dietary Acquisition of Coelenterazine

Given the limited number of organisms capable of de novo coelenterazine synthesis, its widespread occurrence across diverse marine phyla is largely attributed to trophic transfer through marine food webs. nih.govresearchgate.netfrontiersin.orgresearchgate.netvliz.be Many organisms that utilize coelenterazine for bioluminescence obtain it from their diet. researchgate.netfrontiersin.orgresearchgate.net

Role of Marine Food Webs in Coelenterazine Distribution

Marine food webs play a crucial role in the distribution of coelenterazine throughout different trophic levels. researchgate.netepa.govflybase.orgroyalsocietypublishing.org Organisms that synthesize coelenterazine endogenously, such as certain copepods, decapod shrimp, and ctenophores, serve as primary sources of this luciferin (B1168401). researchgate.netresearchgate.net Predators consuming these coelenterazine-producing organisms acquire the compound, which can then be used for their own bioluminescence or stored in their tissues. researchgate.netresearchgate.netantarctica.gov.au This process can lead to the accumulation and transfer of coelenterazine across multiple levels of the marine food web. researchgate.netresearchgate.netantarctica.gov.au

Studies analyzing the stomach contents and tissues of various marine animals have provided evidence for this trophic transfer. For example, coelenterazine has been detected in the digestive tracts and other tissues of myctophid fishes, which are known to prey on luminous copepods like Metridia pacifica. antarctica.gov.auresearchgate.net The presence of coelenterazine in non-luminous species or in organisms that lose luminescence when deprived of specific diets further supports the importance of dietary acquisition. biologists.comnih.govresearchgate.netcardiff.ac.ukresearchgate.netvliz.beresearchgate.net

Organisms Dependent on Dietary Coelenterazine, exemplified by Aequorea victoria

Many well-known bioluminescent marine organisms are unable to synthesize coelenterazine themselves and are therefore dependent on acquiring it through their diet. nih.govwikipedia.orgfrontiersin.orgresearchgate.netresearchgate.net A prime example is the hydromedusa Aequorea victoria, famous for its coelenterazine-dependent photoprotein aequorin and the discovery of Green Fluorescent Protein (GFP). wikipedia.orgresearchgate.net

Despite its prominent role in bioluminescence research, Aequorea victoria lacks the ability to produce coelenterazine endogenously. nih.govwikipedia.orgfrontiersin.orgresearchgate.net Experimental studies have demonstrated that A. victoria loses its luminescence when maintained on a coelenterazine-free diet and regains it upon consuming prey that contains coelenterazine, such as bioluminescent ctenophores or crustaceans. biologists.comvliz.beresearchgate.net This highlights Aequorea victoria as a classic example of an organism that relies entirely on dietary sources for its coelenterazine supply, illustrating the significance of trophic transfer in sustaining bioluminescence in marine ecosystems. nih.govwikipedia.orgfrontiersin.orgresearchgate.netresearchgate.net Other organisms, such as the brittle star Amphiura filiformis and the lophogastrid shrimp Gnathophausia ingens, have also been shown to acquire coelenterazine through their diet. biologists.comnih.govresearchgate.netvliz.beresearchgate.net

Here is a table of some organisms known to acquire coelenterazine through their diet:

| Organism Type | Examples | Evidence Type |

| Hydromedusa | Aequorea victoria, Eutonina indicans | Loss/regain of luminescence with diet biologists.comresearchgate.netresearchgate.net |

| Lophogastrid Shrimp | Gnathophausia ingens | Luminescence induction after feeding biologists.comresearchgate.netresearchgate.net |

| Brittle Star | Amphiura filiformis | Luminescence dependent on exogenous supply biologists.comnih.gov |

| Myctophid Fish | Various species | Detection in digestive tract and tissues antarctica.gov.auresearchgate.net |

Ecological Significance of Coelenterazine in Marine Ecosystems

Coelenterazine is a pivotal molecule in marine ecosystems, primarily recognized for its central role in bioluminescence across a vast phylogenetic range of organisms. This imidazopyrazinone luciferin is utilized by species spanning at least nine phyla, including radiolarians, ctenophores, cnidarians, molluscs, arthropods, echinoderms, chaetognaths, and chordates nih.govwikipedia.orgresearchgate.net. The widespread occurrence of coelenterazine underscores its ecological importance in diverse marine habitats, from the surface to the abyssal seafloor, where bioluminescence is a common trait nih.govresearchgate.net.

The ecological functions of coelenterazine-dependent bioluminescence are varied and critical for the survival and interaction of marine organisms. These functions can be broadly categorized into intraspecific (communication) and interspecific (offensive or defensive) roles, particularly in the dim or dark environments of the ocean nih.govresearchgate.net.

One of the primary ecological roles is predator avoidance. Bioluminescence can be used as a defensive mechanism through various strategies, such as startling predators with a sudden flash of light, producing a distracting luminous secretion, or employing "burglar alarm" effects where the light attracts a larger predator to the attacker nih.govroyalsocietypublishing.org. For instance, the secreted-type bioluminescence observed in some copepods, which utilize coelenterazine, is considered a major antipredatory response oup.com.

Communication is another significant ecological function. In the vast, often light-limited marine environment, bioluminescence provides an alternative means of signaling ucsd.edu. This can include attracting mates, recognizing conspecifics, or potentially communicating with symbiotic or associated organisms nih.govucsd.edu.

Bioluminescence also plays a role in predation. Some organisms use light to attract prey, as seen in anglerfish which use a bioluminescent lure ucsd.edu. Others might use it as a "flashlight" to locate prey in the dark ucsd.edu.

The distribution of coelenterazine through marine food webs is a crucial ecological dynamic that contributes to the widespread nature and convergent evolution of bioluminescence in the ocean nih.govnih.gov. Many organisms cannot synthesize coelenterazine de novo and instead acquire it through their diet by consuming organisms that can produce or store it nih.govresearchgate.netnih.gov. Producers of coelenterazine identified so far include certain ctenophores, decapod shrimp, and copepods nih.govresearchgate.netoup.com. This dietary transfer means that coelenterazine acts as a "courier" of luminescence capability within marine trophic chains oup.com. For example, bioluminescent narcomedusae, which prey on ctenophores, may obtain coelenterazine through this predator-prey relationship nih.gov. Similarly, myctophid fishes are thought to acquire coelenterazine by feeding on organisms like copepods and shrimp researchgate.netantarctica.gov.au.

Beyond its role in light emission, coelenterazine may also have other ecological or physiological functions. Research suggests that coelenterazine possesses strong antioxidative properties, reacting with reactive oxygen species biologists.comnih.govresearchgate.net. It has been hypothesized that the initial function of coelenterazine might have been the detoxification of these deleterious oxygen derivatives, and the shift to a light-emitting function occurred as organisms colonized deeper, less oxygen-stressed environments biologists.comnih.govresearchgate.net. The presence of coelenterazine in some non-bioluminescent organisms or tissues further supports the idea of potential non-luminescent roles biologists.comnih.gov.

Detailed research findings highlight the presence and concentration of coelenterazine in various marine organisms, providing insight into its distribution and transfer within ecosystems.

| Organism | Phylum | Coelenterazine Content (Average) | Unit | Source Type |

| Beroe cucumis | Ctenophora | 16.7 | pmol/wet g | Wild-caught |

| Mnemiopsis leidyi | Ctenophora | 4.80 | pmol/wet g | Wild-caught |

| Bolinopsis infundibulum | Ctenophora | 0.129 | pmol/wet g | Wild-caught |

| Pleurobrachia bachei | Ctenophora | 0.0165 | pmol/wet g | Wild-caught |

| Triconia conifera | Arthropoda | 0.8–277 | pmol/specimen | Wild-caught |

Note: Coelenterazine content can vary significantly based on factors such as diet, physiological state, and quantification methodology researchgate.net. The values for Triconia conifera represent a range observed in a previous report researchgate.net.

Studies on specific organisms like the brittle star Amphiura filiformis demonstrate a direct dependency of their bioluminescent capabilities on a dietary supply of coelenterazine, further emphasizing the ecological link between trophic interactions and bioluminescence fueled by this compound nih.gov.

The ecological significance of Coelenterazine e, as a specific form of coelenterazine, is intrinsically linked to the broader ecological roles described for coelenterazine in general. While the research often refers to "coelenterazine" collectively due to the shared imidazopyrazinone core and reaction mechanism, specific structural variants like this compound may exhibit subtle differences in light emission properties (e.g., wavelength or kinetics) or metabolic processing by different organisms, which could, in turn, influence the specific ecological context of their bioluminescence. However, the fundamental ecological roles in predator avoidance, communication, and their transfer through the food web remain central to the significance of this compound within marine ecosystems.

Evolutionary Trajectories of Coelenterazine Mediated Bioluminescence

Independent Evolution of Coelenterazine (B1669285) Biosynthesis Across Diverse Lineages

The capacity for de novo synthesis of coelenterazine appears to have evolved independently in several distinct lineages nih.govresearchgate.net. Evidence suggests biosynthesis in decapods (shrimp), copepods, and ctenophores researchgate.netnih.govresearchgate.net. For instance, studies using stable isotopes have shown that the copepod Metridia pacifica can synthesize coelenterazine from the amino acids L-phenylalanine and two L-tyrosines wikipedia.orgoup.comfrontiersin.org. Similarly, evidence supports coelenterazine production in decapod shrimp such as Systellaspis debilis and in ctenophores like Mnemiopsis leidyi and Bolinopsis infundibulum, even when reared on coelenterazine-free diets researchgate.netnih.govresearchgate.net.

The exact biosynthetic pathways remain largely unknown, but research in ctenophores points to a putative pathway involving an isopenicillin-N-synthase homolog with a Phe-Tyr-Tyr (FYY) motif researchgate.netnih.govfrontiersin.orgplos.org. The independent evolution of this biosynthesis machinery in different phyla suggests that the chemical structure of coelenterazine, an imidazopyrazinone, may have been a favorable target for independent evolutionary assembly nih.gov. The distribution of coelenterazine through marine food webs, originating from these few biosynthetic lineages, facilitates its use by a much wider range of organisms that acquire it through their diet nsf.govresearchgate.netnih.govresearchgate.net.

Hypothesized Ancestral Functions of Coelenterazine: Role as an Antioxidant

A prominent hypothesis suggests that the ancestral function of coelenterazine was not bioluminescence, but rather as an antioxidant wikipedia.orgfrontiersin.orgbiologists.comresearchgate.netresearchgate.net. Coelenterazine exhibits strong antioxidative properties due to its high reactivity with reactive oxygen species (ROS) such as superoxide (B77818) anion and peroxides frontiersin.orgbiologists.com.

Evidence supporting this hypothesis includes the presence of coelenterazine in non-luminescent organisms and its distribution throughout the tissues of bioluminescent organisms, often at higher concentrations in organs associated with high oxidative activity like digestive glands, gonads, and liver, rather than being restricted to light-emitting organs frontiersin.orgbiologists.comresearchgate.net.

The transition from an antioxidant function to a light-emitting function may have occurred as marine organisms colonized deeper ocean layers biologists.comquantamagazine.org. In these environments, reduced light irradiance and lower oxygen levels would have decreased the selective pressure for robust antioxidant defense biologists.comquantamagazine.org. This reduction in oxidative stress could have allowed for the evolution of mechanisms to harness the inherent chemiluminescence of coelenterazine for ecological functions like communication or defense, while retaining its beneficial antioxidant properties in other tissues biologists.comquantamagazine.org. The requirement for oxygen in bioluminescent reactions may even reflect this ancient link to oxygen detoxification frontiersin.orgresearchgate.net.

Molecular Evolution of Coelenterazine-Dependent Luciferases and Photoproteins

The molecular evolution of the proteins that interact with coelenterazine, namely luciferases and photoproteins, is characterized by diverse evolutionary origins and subsequent functional diversification. Numerous non-homologous families of luciferases and photoproteins that utilize coelenterazine have been identified, indicating that these proteins have evolved independently multiple times through the co-option of various ancestral genes nsf.govnih.govfrontiersin.org.

For example, Renilla reniformis luciferase (RLuc), a well-studied coelenterazine-dependent enzyme, shows structural similarity to bacterial haloalkane dehalogenases, suggesting a possible evolutionary origin from this enzyme family frontiersin.orgnih.govstanford.edu. In contrast, copepod luciferases appear to have evolved independently from different ancestral proteins oup.comfrontiersin.org.

Photoproteins, such as aequorin from Aequorea victoria and obelin from Obelia geniculata, are calcium-binding proteins that utilize coelenterazine to produce light upon binding calcium ions wikipedia.orgnih.gov. These photoproteins belong to the EF-hand calcium-binding protein family nih.gov. Their evolution involved the development of a structure that sequesters coelenterazine and reacts upon calcium binding, highlighting a distinct evolutionary trajectory compared to luciferases nih.govresearchgate.net. Mutations in aequorin, particularly around the coelenterazine binding residues and EF-hand calcium binding sites, have been shown to affect its bioluminescence properties and thermostability, illustrating the molecular changes underlying their functional evolution researchgate.netnih.govresearchgate.net.

The molecular evolution of these proteins often involves the recruitment of ancestral non-luciferase/photoprotein genes, followed by mutations that confer the ability to catalyze the oxidation of coelenterazine and emit light nih.govfrontiersin.org. The diversity in the molecular origins of coelenterazine-dependent luciferases and photoproteins underscores the convergent nature of bioluminescence evolution at the protein level nsf.gov.

Advanced Coelenterazine Derivatives and Their Research Applications

Design and Synthesis of Coelenterazine (B1669285) Analogs for Enhanced Properties

The chemical modification of coelenterazine analogs primarily focuses on the functional groups at the C-2, C-5, C-6, and C-8 positions of the imidazopyrazinone backbone, which serves as the core scaffold for the oxidation reaction. mdpi.com These modifications aim to improve the optical properties, enhance bioluminescence intensity and kinetics, and increase water solubility for broader research applications. mdpi.comresearchgate.net The structural diversity of coelenterazine analogs has been expanded through novel synthetic routes that allow for the incorporation of various substituents and functional groups. researchgate.net

Structural Modifications for Optical Property Tuning, including Red-Shifted Emission

Structural modifications of the coelenterazine core are employed to tune the optical properties of the emitted bioluminescence, including shifting the emission spectrum to longer wavelengths (red-shifted emission). The emission wavelength is influenced by the nature of the light emitter, which can exist in different forms (neutral, phenolate (B1203915) anion, amide anion) depending on the experimental conditions and the specific luciferase. mdpi.com The neutral form typically emits at shorter wavelengths (380–420 nm), while the anionic forms emit at longer wavelengths (450–500 nm). mdpi.com

Modifications at the C-6 position, for instance, have been shown to result in blue-shifted bioluminescence spectra with certain luciferases like RLuc derivatives. mdpi.com Conversely, modifications at the C-8 position, such as the direct attachment of an aryl moiety, can lead to significant red-shifts in bioluminescence emission with NanoLuc luciferase. researchgate.netnih.gov Combining modifications at both the C-6 and C-8 positions can provide additive red-shifts. nih.gov For example, a coelenterazine analog with specific modifications at these positions has been reported to exhibit a maximum emission near 600 nm with NanoLuc, which is beneficial for in vivo imaging due to better tissue penetration at longer wavelengths. nih.gov

The incorporation of fluorescent dyes or azide (B81097) groups at the C-2 or C-6 positions has also been explored to achieve bulkiness-driven substrate specificity and facilitate bioluminescence/chemiluminescence resonance energy transfer (BRET/CRET), which can be used to shift the observed emission wavelength. acs.org Dye-conjugated CTZ analogs have shown characteristic resonance energy transfer peaks at longer wavelengths, such as 650 nm for a 6-Nile-R-CTZ analog with RLuc8.6-535, allowing for emission in the red region of the spectrum. mdpi.com

Engineering for Improved Bioluminescence Intensity and Reaction Kinetics

Enhancing the bioluminescence intensity and optimizing reaction kinetics are crucial for improving the sensitivity and speed of bioluminescent assays. Modifications to the coelenterazine structure can significantly impact these properties when the analog is used as a substrate for luciferases or photoproteins.

Certain coelenterazine analogs have demonstrated substantially higher luminescence intensity compared to native coelenterazine. For example, coelenterazine hcp has shown a 190-fold higher luminescence intensity with the aequorin complex and a faster response time to calcium than the native coelenterazine-aequorin complex. biotium.com Similarly, coelenterazine fcp-aequorin complex exhibits 135 times higher luminescence intensity than the native complex. biotium.com Coelenterazine h is also known to generate strong bioluminescence intensities with NanoLuc, RLuc derivatives, and ALuc. mdpi.com

The reaction kinetics, including the rate of light emission and the duration of the signal, are also influenced by structural modifications. Analogs like coelenterazine cp and hcp form complexes with aequorin that exhibit faster response times to calcium compared to native coelenterazine. biotium.com The design of new derivatives with specific C-6 substitutions has also led to compounds displaying improved kinetic characteristics and brighter, longer emission with Rluc in cellular and in vivo settings. rsc.org

Development of Water-Soluble Coelenterazine Derivatives for In Vivo Studies

Native coelenterazine and many of its early analogs have limited water solubility, which poses a challenge for applications in biological systems, particularly for in vivo studies where substrates need to be delivered in aqueous environments. The development of water-soluble coelenterazine derivatives is therefore essential for expanding the utility of bioluminescence in live cells and organisms.

Strategies to improve water solubility often involve the introduction of hydrophilic groups into the coelenterazine structure. Water-soluble formulations, such as Aquaphile™ Coelenterazines (native and h analog), have been developed to readily dissolve in water or buffer for in vivo use. biotium.com These derivatives facilitate the delivery of the luciferin (B1168401) to the target tissues or cells, enabling bioluminescence imaging and other applications in living systems. biotium.com The design of pro-coelenterazine analogs with improved water solubility, as well as enhanced stability and cell permeability, is an active area of research aimed at optimizing in vivo bioluminescence applications. google.com

Coelenterazine e and Other Key Analogs in Research

This compound (coelenterazine-E or e-CTZ) is a synthetic analog of native coelenterazine that has garnered attention in research due to its distinct luminescent properties. nanolight.comnih.gov It is characterized by an additional ethyl group that forms an extra ring system compared to native coelenterazine. nanolight.comnih.gov Alongside this compound, several other key analogs have been developed and widely used in research, each possessing unique characteristics tailored for specific applications. These include coelenterazine h, DeepBlueC (coelenterazine 400a), coelenterazine cp, coelenterazine f, coelenterazine i, and coelenterazine n, among others. biotium.combiotium.com

Comparative Analysis of Luminescent Properties with Various Luciferases

The luminescent properties of coelenterazine analogs, including this compound, vary significantly depending on the specific luciferase or photoprotein they interact with. This necessitates careful selection of the appropriate analog for a given bioluminescent system.

This compound is a substrate for Renilla muelleri Luciferase and shows an increase of 750% in initial intensity and 137% in total light compared to native coelenterazine with this enzyme. nanolight.com With Renilla reniformis luciferase (Rluc), this compound exhibits two emission peaks at 405 nm and 465 nm. interchim.frinterchim.fr This dual emission characteristic of this compound with Rluc makes it possible to measure calcium concentration by analyzing the ratio of the emission intensities at these two wavelengths. interchim.fr

A comparative analysis of various coelenterazine analogs with Renilla luciferase highlights the differences in their luminescent properties. The table below summarizes some of these findings:

| Analog | λem (nm) | Total Light (%) (vs. Native) | Initial Intensity (%) (vs. Native) |

| Native Coelenterazine | 475 | 100 | 45 |

| This compound | 418, 475 | 137 | 900 |

| Coelenterazine 400a | 400 | - | - |

| Coelenterazine cp | 470 | 23 | 135 |

| Coelenterazine f | 473 | - | - |

| Coelenterazine h | 464 | - | - |

| Coelenterazine i | 476 | - | - |

| Coelenterazine n | 467 | - | - |

*Data primarily derived from studies with Renilla luciferase. biotium.cominterchim.fr

Coelenterazine h is also a substrate for Renilla luciferase and generates strong bioluminescence intensities with NanoLuc and RLuc derivatives. mdpi.com DeepBlueC (Coelenterazine 400a) is another well-known analog that luminesces in blue (around 400 nm) with NanoLuc and RLuc and is often preferred for BRET studies due to minimal interference with GFP acceptor emission. mdpi.combiotium.combiotium.comnih.gov

Studies comparing coelenterazine-utilizing luciferases from different organisms, such as Renilla, Oplophorus, and Gaussia, have shown that while substrate specificities for C2-modified analogs can differ significantly, the emission peaks catalyzed by these luciferases with native coelenterazine are generally similar. nih.gov However, the catalytic environment within each luciferase can influence the oxygenation process of coelenterazine and the resulting excited species of coelenteramide (B1206865), leading to variations in luminescent properties with different analogs. nih.gov

Specific Applications of this compound in Bioassays

This compound, with its enhanced initial intensity and dual emission peaks with Renilla luciferase, is particularly valuable in specific bioassay applications. Its ability to provide a significantly brighter signal initially can be advantageous in assays requiring rapid detection or involving transient events.

The dual emission wavelengths of this compound (405 nm and 465 nm) when used with Renilla luciferase allow for ratiometric measurements, which can be applied to monitor changes in calcium concentration. interchim.fr This ratiometric approach can help to mitigate issues related to variations in substrate concentration or cell number, providing a more robust measurement of intracellular calcium dynamics.

Caged Coelenterazine Derivatives for Spatiotemporal Control in Biological Systems

Caged coelenterazine derivatives represent a significant advancement in the application of bioluminescence for studying biological processes with high spatiotemporal precision. These modified luciferins are designed to be biologically inactive until an external stimulus removes the "cage" or protecting group, thereby restoring their ability to react with luciferases and produce light. This controlled activation allows researchers to precisely dictate when and where bioluminescence occurs within a biological system, offering a powerful tool for investigating dynamic cellular events and molecular interactions.

The fundamental principle behind caged coelenterazine derivatives involves chemically modifying the coelenterazine structure by attaching a caging group at a critical position, often the 3-carbonyl position of the imidazopyrazinone core, which is essential for luciferase recognition and subsequent light emission. researchgate.netrsc.org This modification temporarily prevents the caged derivative from acting as a substrate for coelenterazine-utilizing luciferases such as Renilla luciferase (Rluc), Gaussia luciferase (Gluc), and NanoLuc. researchgate.netmdpi.comrsc.org

Various types of caging groups have been developed, responsive to different stimuli. Photoactivatable caged coelenterazine derivatives, for instance, utilize photolabile protecting groups that can be cleaved upon irradiation with specific wavelengths of light, typically UV light. researchgate.netnih.gov This allows for the instantaneous release of the active luciferin in a defined area and time point, enabling light-controlled bioluminescence imaging both in vitro and in vivo. nih.gov Research has shown that the bioluminescent signal generated from these photoactivatable derivatives is dependent on both the concentration of the caged compound and the duration of UV irradiation. nih.gov

Beyond photoactivation, caged coelenterazine derivatives have also been designed to be cleavable by specific enzymes or chemical species, allowing for the detection and imaging of particular biological activities or analytes. For example, caged coelenterazine analogs have been developed with caging groups that are removed in the presence of specific ions like copper, enabling the bioluminescent detection and quantification of these ions in biological samples such as human serum. rsc.org Another approach involves using caging groups that are cleaved by specific enzymes, which can be utilized to monitor enzyme activity or as reporters for gene expression. researchgate.net

The application of caged coelenterazine derivatives provides valuable insights into detailed molecular processes within organisms. researchgate.netscispace.comnih.govresearchgate.net They serve as highly practical bioluminescent sensors for imaging cellular functions and biological phenomena with high spatial and temporal resolution. nih.gov The design of these activatable bioluminescent substrates is an ongoing area of research aimed at expanding the capabilities of bioluminescence imaging and enhancing our understanding of various biological and pathological processes. researchgate.net

Detailed research findings highlight the potential of these tools. Studies on novel photoactivatable coelenterazine derivatives have demonstrated their ability to release free luciferins and generate bioluminescent signals in the presence of Renilla luciferase and oxygen after UV irradiation in buffer, cells, and living animals. nih.gov A positive correlation between the concentration of the caged derivative and the bioluminescent intensity, as well as between the UV illumination time (within a certain range) and the bioluminescent signal, has been observed. nih.gov

Another example is a luciferase-independent platform for copper detection using a caged coelenterazine analogue, TPA-H1. rsc.org This derivative incorporates a copper-cleavable caging group. rsc.org Upon cleavage by copper ions, the active luciferin, HuLumino1, is released, which then generates a "turn-on" bioluminescence signal specifically with human serum albumin, allowing for the quantitative analysis of copper ions in serum. rsc.org TPA-H1 demonstrated rapid cleavage, high specificity, and sensitivity for copper over other metal ions. rsc.org

The development of caged coelenterazine derivatives is a key trend in the field of bioluminescent molecules, offering precise control over bioluminescence generation and opening up new avenues for studying biological systems with unprecedented spatial and temporal resolution. researchgate.netscispace.comnih.govresearchgate.net

| Caged Coelenterazine Derivative Type | Activation Stimulus | Research Application Examples |

| Photoactivatable Derivatives | UV light irradiation | In vitro and in vivo bioluminescence imaging, controlled release of luciferin in specific areas and times. nih.gov |

| Analyte-Cleavable Derivatives (e.g., TPA-H1) | Specific ions (e.g., Copper ions) | Detection and quantitative analysis of specific analytes in biological samples. rsc.org |

| Enzyme-Cleavable Derivatives | Specific enzymes (e.g., Beta-galactosidase) | Monitoring enzyme activity, reporter for gene expression. researchgate.net |

Applications of Coelenterazine in Biological Research Methodologies

Coelenterazine-Based Bioassays and Reporter Systems

Coelenterazine (B1669285) is a fundamental component in numerous bioassays and reporter systems designed to detect and quantify specific biological processes within cells and tissues. nih.govinterchim.frmdpi.combenchsci.combiotium.comthermofisher.comaatbio.comwellplate.com These systems leverage the light-emitting reaction of coelenterazine with specific enzymes or proteins to generate a measurable signal proportional to the event being studied. biotium.comnih.govinterchim.fr

Calcium Concentration Detection using the Aequorin Complex

The aequorin complex, composed of apoaequorin protein, molecular oxygen, and coelenterazine, is widely used for detecting intracellular calcium concentration changes. interchim.frthermofisher.comaatbio.comwellplate.com Upon binding of three Ca2+ ions, coelenterazine within the complex is oxidized to coelenteramide (B1206865), leading to the emission of blue light. thermofisher.comaatbio.comwikipedia.org The intensity of this luminescence is dependent on the calcium concentration, allowing for the measurement of Ca2+ levels over a broad range, typically from approximately 0.1 µM to over 100 µM. biotium.cominterchim.frbiotium.comthermofisher.comaatbio.com This method offers high sensitivity and eliminates interference from cellular autofluorescence, a common issue with fluorescent calcium indicators. thermofisher.comaatbio.com Reconstitution of the aequorin complex in transfected cells requires the cell-permeation of coelenterazine. wellplate.com Analogs of coelenterazine can confer different calcium affinities and spectral properties to the aequorin complex. thermofisher.comaatbio.com For instance, aequorin reconstituted with coelenterazine hcp exhibits a high quantum yield and a fast response time to calcium binding. thermofisher.comaatbio.com

Protein-Protein Interaction Studies via Bioluminescence Resonance Energy Transfer (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for studying protein-protein interactions in live cells, utilizing coelenterazine as the substrate for a bioluminescent donor protein. nih.govnih.govinterchim.frbenchsci.comnih.govthermofisher.comaatbio.comwellplate.comresearchgate.netresearchgate.netmdpi.com In a typical BRET system, a protein of interest is fused to a bioluminescent donor, often Renilla luciferase (Rluc), while a potential interacting protein is fused to a fluorescent acceptor protein, such as Green Fluorescent Protein (GFP). benchsci.comnih.gov When coelenterazine is added, Rluc oxidizes it, producing blue light. benchsci.comnih.gov If the donor and acceptor fusion proteins are in close proximity (typically less than 10 nm), energy is non-radiatively transferred from the excited donor to the acceptor, causing the acceptor to emit light at a longer wavelength. benchsci.comnih.govspringernature.com The ratio of the acceptor emission to the donor emission provides a quantitative measure of the protein-protein interaction. benchsci.com Coelenterazine's cell permeability allows for the initiation of the BRET assay by simply adding the substrate to the cell culture medium, providing temporal control and avoiding direct excitation light. nih.gov Various coelenterazine analogs, such as coelenterazine 400a (DeepBlue C™), are preferred for BRET studies due to their spectral properties that minimize interference with acceptor fluorescence. biotium.com

Gene Expression and Transcriptional Regulation Assays utilizing Renilla Luciferase Reporters

Renilla luciferase (Rluc), a monomeric protein, catalyzes the oxidation of coelenterazine to produce light, making it a widely used reporter protein for studying gene expression and transcriptional regulation. aatbio.comwellplate.compromega.comnih.govinterchim.frnih.gov In these assays, the gene sequence encoding Rluc is cloned downstream of a promoter or regulatory element of interest. nih.gov The level of Rluc expression, and thus the intensity of the bioluminescence produced upon addition of coelenterazine, correlates with the activity of the regulatory element. nih.gov This allows researchers to monitor changes in gene expression in response to various stimuli or experimental conditions. nih.gov Renilla luciferase reporter systems are known for their sensitivity and wide linear dynamic range. promega.com Coelenterazine serves as the substrate for Rluc, and its oxidation yields blue light with an emission peak around 480 nm. nih.gov Different coelenterazine analogs can be used, offering varying properties in terms of emission wavelength, cell membrane permeability, and quantum efficiency. biotium.combiotium.cominterchim.fr

Coelenterazine in Advanced Molecular and Cellular Imaging

Bioluminescence imaging (BLI) using coelenterazine-dependent systems is a powerful modality for visualizing biological processes in living cells and organisms. nih.govmdpi.combenchsci.combiotium.cominterchim.frmdpi.com The light emitted from the oxidation of coelenterazine can be detected by sensitive cameras, providing a non-invasive method to monitor events such as gene expression, cell trafficking, and protein interactions in real-time. nih.govmdpi.commdpi.comyeasenbio.com

In Vitro and In Vivo Bioluminescence Imaging (BLI)

Coelenterazine and its analogs are widely used as substrates for luciferases like Renilla luciferase and Gaussia luciferase in both in vitro and in vivo bioluminescence imaging applications. nih.govmdpi.combenchsci.combiotium.cominterchim.frresearchgate.netmdpi.commedilumine.comacs.orgmdpi.com In BLI, cells or organisms are engineered to express a luciferase enzyme. Upon administration of coelenterazine, the enzyme catalyzes its oxidation, generating light that can be detected externally. nih.govpnas.org This allows for non-invasive, real-time monitoring of the location and intensity of luciferase expression, providing insights into various biological processes. nih.govmdpi.comyeasenbio.comacs.orgpnas.org Coelenterazine's cell permeability is crucial for its application in live cell and in vivo imaging. nih.govwellplate.compnas.org Water-soluble coelenterazine formulations have been developed to improve delivery for in vivo use. biotium.com BLI with coelenterazine-based systems offers high sensitivity and a high signal-to-noise ratio, making it suitable for detecting biological events in deep tissues. yeasenbio.comacs.org Applications include tracking tumor growth, monitoring the distribution of foreign cells, and studying gene expression changes in living animals. yeasenbio.compnas.org The choice of coelenterazine analog can influence the emission wavelength and signal properties, which is particularly relevant for in vivo imaging where longer wavelengths can penetrate tissues more effectively. benchsci.comnih.gov

Development of Bioluminescence-Induced Optical Probes

Coelenterazine-type bioluminescence has been instrumental in developing optical probes for sensing and controlling biological processes both in vitro and in vivo. mdpi.comresearchgate.net This approach leverages the light generated from the coelenterazine-luciferase reaction to activate light-sensitive proteins or domains. mdpi.comresearchgate.net This strategy allows for the non-invasive tracking and manipulation of cellular activities, signaling pathways, and even synthetic genetic circuits. mdpi.comresearchgate.net The development of these probes has the potential to advance the understanding of disease mechanisms and facilitate the development of related therapies. mdpi.comresearchgate.net

One notable application involves the use of bioluminescence resonance energy transfer (BRET), where energy from the excited state of oxyluciferin is transferred to a fluorescent protein, which then emits light at a different wavelength. mdpi.com This non-radiative energy transfer mechanism has been used to engineer bioluminescent constructs that emit light across the visible spectrum. mdpi.com

Integration of Coelenterazine in Optogenetic and Chemogenetic Tools

The coupling of bioluminescent systems, particularly those utilizing coelenterazine, with light-inducible proteins has emerged as a significant strategy for controlling biological functions. mdpi.commdpi.com This approach provides an intrinsic light source, offering an alternative to external light illumination typically used in optogenetics. mdpi.com

Luminopsins: Luciferase-Opsin Fusion Proteins for Neuronal Control

Luminopsins (LMOs) are a key example of coelenterazine's integration into optogenetic and chemogenetic tools. mdpi.combiorxiv.org These are chimeric proteins created by fusing a light-emitting luciferase with a light-sensing opsin. mdpi.combiorxiv.org This fusion allows for both optical and chemical control within a single molecule. mdpi.com A major advantage of luminopsins is their ability to enable non-invasive tracking and manipulation of signaling with spatial and temporal precision, bypassing the need for implanted external light sources. mdpi.com

Luminopsins have been successfully applied in neuroscience for modulating neuronal activity and intracellular signaling. mdpi.com Early work involved fusing Gaussia luciferase (Gluc) with channelrhodopsin-2 (ChR2) to create luminopsins for manipulating neuronal activity. mdpi.com The addition of coelenterazine triggers the bioluminescence from the luciferase, which in turn activates the fused opsin. mdpi.com

Various luminopsin constructs have been developed, including those combining brighter luciferase mutants like GlucM23 with opsins such as Volvox channelrhodopsin-1 (VChR1) or the anion channelrhodopsin iChloC. mdpi.comresearchgate.net These advancements aim to improve the efficiency of bioluminescence-driven opsin activation. researchgate.net Further optimization has involved incorporating neural membrane trafficking peptides to enhance membrane expression and reduce aggregation of luminopsins, leading to increased photocurrents and improved functional responses to coelenterazine stimulation. nih.gov

Luminopsins offer bimodal control of neuronal activity. mdpi.com They can be activated systemically by administering luciferin (B1168401) (chemogenetic control) or locally with high spatiotemporal precision using optic fibers (optogenetic control). mdpi.com This dual capability allows for integrated experiments probing neural circuits. nsf.gov Studies have shown that neural firing can be proportional to bioluminescence over a certain range of coelenterazine concentrations. mdpi.comnsf.gov

Bioluminescent Optogenetics (BL-OG) for Spatiotemporal Control of Cellular Activity

Bioluminescent Optogenetics (BL-OG) is a broader term encompassing the strategy of using bioluminescence to activate optogenetic elements. biorxiv.orgbioluminescencehub.org Coelenterazine is the commonly used luciferin substrate in coelenterazine-dependent BL-OG systems. biorxiv.orgbioluminescencehub.org In BL-OG, the bioluminescent light generated by the luciferase-coelenterazine reaction activates a nearby light-sensitive opsin, which can be either physically tethered (as in luminopsins) or simply co-expressed in the same or different cells. mdpi.combioluminescencehub.org

This approach enables the conversion of optogenetic actuators into chemogenetic ones. bioluminescencehub.org By administering coelenterazine, researchers can achieve non-invasive stimulation and recruitment of targeted neurons. bioluminescencehub.org The spatiotemporal control in BL-OG is achieved through the controlled delivery of the luciferin and the specific expression pattern of the luciferase and opsin. bioluminescencehub.orgspiedigitallibrary.org Different routes of coelenterazine administration can lead to distinct temporal patterns of bioluminescent activation, such as rapid, transient light production with intravenous injection or slower, sustained activity with intraperitoneal delivery. spiedigitallibrary.org

BL-OG has been applied in various research areas, including the study of neuronal activity in the brain and spinal cord. bioluminescencehub.orgfrontiersin.org It offers a method for manipulating specific neuronal populations and has shown potential in studies related to spinal cord injury rehabilitation by promoting functional recovery. bioluminescencehub.orgfrontiersin.org

Calcium-Dependent Luciferase Platforms for Neuronal Activity Reporting

Coelenterazine is also utilized in platforms where bioluminescence is made dependent on intracellular calcium levels, allowing for the reporting of neuronal activity. bioluminescencehub.orgnih.govbiorxiv.org These platforms often employ split luciferase systems engineered to reconstitute and become active in the presence of calcium ions. bioluminescencehub.orgnih.govbiorxiv.org

One such platform utilizes a Gaussia luciferase variant split by calmodulin-M13 sequences. bioluminescencehub.orgnih.govbiorxiv.org In the presence of coelenterazine, calcium influx triggers the reconstitution of the split luciferase, leading to light emission. bioluminescencehub.orgnih.govbiorxiv.org This light emission can then be used to activate photoreceptors, including optogenetic channels, within the same cell. bioluminescencehub.orgnih.govbiorxiv.org This creates a system where neuronal activity, indicated by calcium influx, is converted into a bioluminescent signal that can drive downstream cellular events mediated by light-sensitive proteins. bioluminescencehub.orgnih.govbiorxiv.org

These calcium-dependent bioluminescent platforms serve as activity-dependent sensors and integrators, enabling the conversion of neural activity into real-time changes in cellular processes, such as membrane potential modulation or transcription. bioluminescencehub.orgnih.govbiorxiv.org A critical aspect of these systems is ensuring that light emission is low under baseline calcium levels but increases sufficiently upon calcium influx to activate the coupled photoreceptors. bioluminescencehub.orgnih.govbiorxiv.org

Table 1:

| Application Area | Description | Key Components Involved (besides Coelenterazine) | Examples/Research Findings |

| Bioluminescence-Induced Optical Probes | Using bioluminescence to activate light-sensitive proteins or domains for sensing and control. | Luciferases (e.g., Renilla, Gaussia, NanoLuc), Light-sensitive proteins/domains | Used for imaging, sensing, and controlling cellular activities, signaling pathways, and synthetic genetic circuits in vitro and in vivo. mdpi.comresearchgate.net Includes BRET-based probes. mdpi.com |

| Luminopsins (Luciferase-Opsin Fusion Proteins) | Fusion proteins of luciferase and opsin for bimodal optical and chemical control of neuronal activity. | Luciferases (e.g., Gaussia), Opsins (e.g., Channelrhodopsin-2, VChR1, iChloC) | Modulation of neuronal activity and intracellular signaling. mdpi.com Improved versions (e.g., eLMO3) show enhanced membrane targeting and functional responses. nih.gov |

| Bioluminescent Optogenetics (BL-OG) | Activation of optogenetic elements using bioluminescence generated by a luciferase-coelenterazine reaction. | Luciferases, Opsins | Non-invasive stimulation and recruitment of targeted neurons. bioluminescencehub.org Enables chemogenetic control with spatiotemporal precision. bioluminescencehub.orgspiedigitallibrary.org Applied in neuroscience and SCI research. bioluminescencehub.orgfrontiersin.org |

| Calcium-Dependent Luciferase Platforms | Systems where bioluminescence is dependent on intracellular calcium levels to report neuronal activity. | Split Luciferases (e.g., split Gaussia luciferase), Calcium-sensing domains (e.g., calmodulin-M13), Photoreceptors (e.g., optogenetic channels) | Converting neuronal activity (calcium influx) into a bioluminescent signal to activate photoreceptors. bioluminescencehub.orgnih.govbiorxiv.org Used for real-time feedback and control of cellular processes. nih.govbiorxiv.org |

Table 2: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Coelenterazine | 135445694 nih.gov |

| Coelenterazine e | 10121* |

| Luciferase | 46213588 nih.gov |

| Opsin | 24986635 figshare.com |

| Channelrhodopsin-2 | - |

| Gaussia luciferase | - |

| Renilla luciferase | - |

| NanoLuc luciferase | - |

| Volvox channelrhodopsin-1 | - |

| iChloC | - |

| Calmodulin | - |

| 11-cis-Retinal | 5280490 xenbase.org |

Coelenterazine is a naturally occurring luciferin, a molecule that undergoes an enzyme-catalyzed oxidation reaction to produce light. wikipedia.org This bioluminescent substrate is found in a diverse range of marine organisms and is a key component in various bioluminescent systems, including those involving luciferases such as Renilla reniformis luciferase (Rluc) and Gaussia luciferase (Gluc), as well as photoproteins like aequorin. wikipedia.org The oxidation of coelenterazine catalyzed by these proteins results in the emission of bioluminescence. wikipedia.org Beyond its natural role, coelenterazine and its synthetic analogs have become valuable tools in biological research, particularly in the development of optical probes and the integration into advanced optogenetic and chemogenetic systems. While numerous analogs exist with tailored properties biotium.comscispace.com, this article focuses on the applications of coelenterazine within the specified research methodologies.

Development of Bioluminescence-Induced Optical Probes

The bioluminescence generated from coelenterazine-dependent systems has been harnessed to create optical probes capable of sensing and controlling biological processes in vitro and in vivo. mdpi.comresearchgate.net This strategy involves using the light produced by the coelenterazine-luciferase reaction to activate genetically encoded light-sensitive proteins or domains. mdpi.comresearchgate.net This provides a non-invasive method for monitoring and manipulating cellular activities, signaling pathways, and synthetic genetic circuits, offering potential for advancing disease understanding and therapeutic development. mdpi.comresearchgate.net

A significant application in this area is Bioluminescence Resonance Energy Transfer (BRET). mdpi.com In BRET, the energy from the excited state of oxyluciferin, the product of coelenterazine oxidation, is transferred to a nearby fluorescent protein. mdpi.com This energy transfer causes the fluorescent protein to emit light at a different wavelength, providing a signal that can be used to study molecular interactions. mdpi.com This principle has enabled the engineering of bioluminescent constructs with emissions across the visible spectrum. mdpi.com

Integration of Coelenterazine in Optogenetic and Chemogenetic Tools

Coelenterazine plays a crucial role in integrating bioluminescent systems with light-inducible proteins, offering novel ways to control biological functions. mdpi.commdpi.com By providing an intrinsic light source, this approach complements traditional optogenetics, which typically relies on external light delivery. mdpi.com

Luminopsins: Luciferase-Opsin Fusion Proteins for Neuronal Control

Luminopsins (LMOs) are a prime example of coelenterazine's application in integrated optogenetic and chemogenetic tools. mdpi.combiorxiv.org These are created by genetically fusing a light-emitting luciferase with a light-sensing opsin. mdpi.combiorxiv.org This molecular design allows for control of cellular activity through both light and chemical means. mdpi.com A key advantage of luminopsins is their capacity for non-invasive and spatiotemporally precise modulation of signaling, eliminating the need for implanted light sources. mdpi.com

Luminopsins have been successfully applied in neuroscience to manipulate neuronal activity and intracellular signaling. mdpi.com Early luminopsin constructs involved fusions of Gaussia luciferase (Gluc) with channelrhodopsin-2 (ChR2). mdpi.com Upon administration of coelenterazine, the bioluminescence produced by Gluc activates the fused ChR2, thereby influencing neuronal activity. mdpi.com

Ongoing research has led to the development of various luminopsin variants utilizing different luciferases and opsins to enhance performance. mdpi.comresearchgate.net For instance, fusions of the brighter GlucM23 mutant with opsins like Volvox channelrhodopsin-1 (VChR1) or the inhibitory anion channelrhodopsin iChloC have been explored to improve the efficiency of bioluminescence-driven activation. mdpi.comresearchgate.net Further refinements, such as incorporating neural membrane trafficking peptides, have been shown to improve luminopsin expression and localization, leading to increased light-induced currents and stronger responses to coelenterazine. nih.gov

Luminopsins enable bimodal control, allowing for systemic activation via luciferin administration (chemogenetics) or localized activation using external light (optogenetics). mdpi.com This flexibility is valuable for probing neural circuits, and studies have demonstrated a proportional relationship between coelenterazine concentration, bioluminescence, and neural firing rates within a specific range. mdpi.comnsf.gov

Bioluminescent Optogenetics (BL-OG) for Spatiotemporal Control of Cellular Activity

Bioluminescent Optogenetics (BL-OG) describes the use of bioluminescence to activate optogenetic elements, with coelenterazine serving as a common luciferin substrate in many implementations. biorxiv.orgbioluminescencehub.org This method relies on the light produced by the enzymatic oxidation of coelenterazine to activate a nearby opsin, which can be either directly fused or co-expressed. mdpi.combioluminescencehub.org

BL-OG effectively converts optogenetic tools into chemogenetic ones, allowing for non-invasive stimulation of targeted cells upon coelenterazine administration. bioluminescencehub.org The spatiotemporal control in BL-OG is determined by the delivery method of coelenterazine and the distribution of the bioluminescent and optogenetic components. bioluminescencehub.orgspiedigitallibrary.org Different routes of coelenterazine administration can yield distinct temporal profiles of bioluminescent activation, such as rapid onset and decay with intravenous injection or slower, sustained activity with intraperitoneal administration. spiedigitallibrary.org

This approach has found applications in various biological studies, including the investigation of neuronal circuits and potential therapeutic strategies for conditions like spinal cord injury, where it has shown promise in promoting functional recovery by stimulating specific neuronal populations. bioluminescencehub.orgfrontiersin.org

Calcium-Dependent Luciferase Platforms for Neuronal Activity Reporting

Coelenterazine is also integral to platforms designed to report neuronal activity by linking bioluminescence production to intracellular calcium concentration changes. bioluminescencehub.orgnih.govbiorxiv.org These systems often utilize split luciferase constructs engineered to functionally reconstitute in the presence of elevated calcium levels. bioluminescencehub.orgnih.govbiorxiv.org

An example involves a split Gaussia luciferase variant that reconstitutes upon binding to calcium via incorporated calmodulin-M13 sequences. bioluminescencehub.orgnih.govbiorxiv.org When coelenterazine is present, calcium influx into the neuron triggers the reconstitution and activation of the split luciferase, resulting in bioluminescence emission. bioluminescencehub.orgnih.govbiorxiv.org This light can then be used to activate co-expressed photoreceptors, such as optogenetic channels, within the same cell. bioluminescencehub.orgnih.govbiorxiv.org This creates a feedback loop where neuronal activity, reflected in calcium transients, directly drives a bioluminescent signal that can modulate cellular processes via light-sensitive proteins. bioluminescencehub.orgnih.govbiorxiv.org

These calcium-dependent bioluminescent platforms function as activity sensors and integrators, translating neuronal activity into optical signals that can control cellular functions like membrane potential or gene expression in real-time. bioluminescencehub.orgnih.govbiorxiv.org A critical design consideration for these platforms is ensuring a low baseline light output in the absence of significant calcium influx while achieving sufficient light emission upon calcium elevation to activate the coupled photoreceptors. bioluminescencehub.orgnih.govbiorxiv.org

Future Directions and Emerging Research Avenues

Advancements in Coelenterazine (B1669285) Biosynthesis Research

Understanding the intricate biosynthesis of coelenterazine remains a key area of investigation. Research suggests that the natural precursors for coelenterazine synthesis are the amino acids L-tyrosine and L-phenylalanine wikipedia.orguni-freiburg.de. A likely biosynthetic pathway is thought to involve the cyclization and subsequent modification of a tripeptide composed of these amino acids, specifically Phe-Tyr-Tyr (FYY) uni-freiburg.de.

Recent advancements in this field include the analysis of transcriptome data from luminous ctenophores, which has revealed candidate genes potentially involved in coelenterazine biosynthesis. These genes encode highly conserved non-heme iron oxidases that show similarity to isopenicillin-N-synthase uni-freiburg.desemanticscholar.orgresearchgate.net. The presence of these genes in luminous species and their absence in non-luminous relatives supports their potential role in the biosynthetic pathway uni-freiburg.de.

Furthermore, studies are exploring the enzymatic conversion of dehydrocoelenterazine, a stable dehydrogenated form of coelenterazine, back into its active luminescent form using enzymes like NAD(P)H:FMN oxidoreductase uni.lu. This research into the enzymatic steps of the pathway contributes to a more complete understanding of how organisms produce and potentially recycle coelenterazine uni.lu. Continued research aims to fully elucidate the de novo biosynthesis pathway, which could pave the way for synthetic biology approaches to produce coelenterazine and its analogs more efficiently researchgate.net.

Rational Design and Engineering of Novel Coelenterazine Analogs for Tailored Applications

The rational design and engineering of novel coelenterazine analogs are crucial for developing bioluminescent tools with enhanced and tailored properties acrospharmatech.comnih.gov. Modifications to the core imidazopyrazinone structure of coelenterazine, particularly at the C-2, C-5, C-6, and C-8 positions, have been shown to influence bioluminescence intensity, emission wavelength, stability, and specificity towards different luciferases acrospharmatech.comnih.gov.

Future directions in this area involve the systematic modification of these positions to achieve desired characteristics for specific applications. For instance, extending the π-electron conjugation at the C-6 position can lead to red-shifted bioluminescence, which is advantageous for in vivo imaging due to reduced tissue scattering and absorption acrospharmatech.com. Analogs with modified groups at the C-2 and C-6 positions have been specifically designed for use with engineered luciferases like NanoLuc, aiming for enhanced intensity and spectral shifts acrospharmatech.com.

The development of "caged" coelenterazine derivatives, where the luciferin (B1168401) is temporarily masked, represents another avenue for tailored applications, allowing for controlled activation of luminescence nih.gov. Additionally, efforts are focused on creating analogs with improved solubility in aqueous solutions and altered cell membrane permeability to suit various experimental needs, including cell-impermeable versions for studying cell surface events. The design of analogs responsive to specific ions or reactive oxygen species is also being explored, expanding their utility as biosensors acrospharmatech.com.

Integration with Artificial Intelligence and Computational Biology for Bioluminescence System Optimization

The integration of artificial intelligence (AI) and computational biology is increasingly being employed to optimize bioluminescence systems involving coelenterazine. These advanced computational approaches can aid in the rational design of both luciferases and coelenterazine analogs with improved properties acrospharmatech.com.

Expansion of Coelenterazine-Based Tools in Translational Research

Coelenterazine-based bioluminescence systems are poised for expanded applications in translational research due to their sensitivity, simplicity, and the ongoing development of improved analogs and engineered luciferases. These systems are already valuable tools in various biological assays, including reporter gene assays, ELISA, calcium signaling studies, and dual reporter assays.